molecular formula C6H5BrFN B1274370 2-Bromo-5-fluoro-4-methylpyridine CAS No. 885168-20-7

2-Bromo-5-fluoro-4-methylpyridine

Cat. No. B1274370
CAS RN: 885168-20-7
M. Wt: 190.01 g/mol
InChI Key: CYXOICAPNITIOW-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylpyridine is a chemical compound with the empirical formula C6H5BrFN. It is used in the synthesis of various chemical products .


Synthesis Analysis

This compound can be synthesized through several methods. For instance, it can be used in the synthesis of 5-fluoro-2-phenylpyridine via Suzuki coupling reaction with phenylboronic acid . It can also undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-fluoro-4-methylpyridine is 190.01 . The SMILES string representation of this compound is Cc1cc(F)cnc1Br .


Chemical Reactions Analysis

2-Bromo-5-fluoro-4-methylpyridine can undergo palladium-catalyzed homo-coupling reaction to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .


Physical And Chemical Properties Analysis

The compound has a melting point of 30-31 °C and a boiling point of 80-83 °C/44 mmHg . Its density is 1.598 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis

2-Bromo-5-fluoro-4-methylpyridine is a valuable intermediate in organic synthesis. It is particularly useful in constructing complex molecules due to its reactivity profile, which allows for selective functionalization. For instance, it can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to form biaryl structures or to introduce various substituents at the pyridine ring .

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of various drug candidates. Its halogen atoms are reactive sites for further transformations, making it a versatile building block for medicinal chemistry. It has been utilized in the synthesis of p38α mitogen-activated protein kinase inhibitors, which are potential therapeutic agents for inflammatory diseases .

Agrochemical Development

The introduction of halogen atoms, particularly bromine and fluorine, into organic compounds is a common strategy in agrochemical research to improve the biological activity and stability of pesticides and herbicides. 2-Bromo-5-fluoro-4-methylpyridine can be used to synthesize compounds with potential agrochemical applications .

Material Science

In material science, this compound can contribute to the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can affect the charge transport and optical characteristics, which is beneficial for creating advanced materials for electronics and optoelectronics .

Chemical Synthesis

As a halogenated pyridine, 2-Bromo-5-fluoro-4-methylpyridine is an important reagent in chemical synthesis. It can act as a substrate for various chemical reactions, including nucleophilic substitution and elimination, to produce a wide range of derivatives for further application in different chemical industries .

Dye Industry

In the dye industry, halogenated pyridines are often used as intermediates for the synthesis of complex dye molecules. The presence of bromine and fluorine in the compound can facilitate the binding of dyes to substrates or alter the color properties of the dyes. This makes 2-Bromo-5-fluoro-4-methylpyridine a valuable component in the synthesis of dyes for textiles and other materials .

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The compound can be used in the synthesis of various chemical products, indicating its potential for future applications in chemical synthesis .

Relevant Papers Several papers have been published on the synthesis and applications of 2-Bromo-5-fluoro-4-methylpyridine . These papers provide valuable insights into the properties and potential uses of this compound.

properties

IUPAC Name

2-bromo-5-fluoro-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c1-4-2-6(7)9-3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXOICAPNITIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397426
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methylpyridine

CAS RN

885168-20-7
Record name 2-Bromo-5-fluoro-4-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885168-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-bromo-5-fluoro-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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